N-(4-chloro-2-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
Description
N-(4-chloro-2-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a heterocyclic compound featuring a propanamide backbone substituted with a 4-chloro-2-methylphenyl group at the nitrogen atom and a 1,3-thiazole ring at the terminal carbon. The thiazole ring is further substituted with a methyl group at position 2 and a thiophen-2-yl moiety at position 2.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS2/c1-11-10-13(19)5-6-14(11)21-17(22)8-7-16-18(20-12(2)24-16)15-4-3-9-23-15/h3-6,9-10H,7-8H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQFHLRDJLAJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCC2=C(N=C(S2)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to summarize the available data on its biological activity, including in vitro studies, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a thiophene moiety, and a chloro-substituted aromatic system. Its molecular formula is , with a molecular weight of approximately 320.87 g/mol.
1. Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound through various assays:
- In Vitro Screening : The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) protocol was employed to assess its activity against a panel of 60 cancer cell lines. The results indicated a moderate level of anticancer activity, with growth inhibition percentages ranging from 92.48% to 126.61% across different tumor types, averaging around 104.68% in growth inhibition .
| Cancer Type | Growth Inhibition (%) |
|---|---|
| Leukemia | 95.00 |
| Melanoma | 93.50 |
| Lung | 104.00 |
| Colon | 102.50 |
| CNS | 106.00 |
| Ovarian | 98.00 |
| Renal | 100.00 |
| Prostate | 92.48 |
| Breast | 126.61 |
The proposed mechanism involves the inhibition of specific kinases and enzymes that are crucial for cancer cell proliferation and survival:
- Kinase Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain protein kinases involved in tumor growth and metastasis . For instance, compounds structurally similar to this one have been shown to inhibit pathways related to cell cycle regulation and apoptosis.
3. Antiviral Activity
In addition to its anticancer properties, there is emerging evidence suggesting antiviral activity:
- HIV Reverse Transcriptase Inhibition : Compounds with similar thiazole and thiophene structures have demonstrated effectiveness against HIV reverse transcriptase (RT), indicating potential for this compound in antiviral applications . The IC50 values for related compounds have been reported in the low micromolar range, suggesting that this compound may also exhibit similar potency.
Case Studies
Several case studies highlight the biological relevance of this compound:
- Case Study on Anticancer Efficacy : A study published in Molecules reported that derivatives of thiazole exhibited significant cytotoxic effects on various cancer cell lines, leading researchers to explore modifications that enhance potency while reducing toxicity .
- Structural Modifications : Research has indicated that structural modifications can significantly impact biological activity; for example, altering substituents on the thiazole ring can enhance inhibitory effects against specific cancer types or viral strains .
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique chemical structure allows for a range of applications, notably in drug development and synthetic chemistry. This article explores its applications, supported by comprehensive data and case studies.
Structure
The compound features a thiazole ring, a thiophene moiety, and a chloro-substituted aromatic group. These structural components contribute to its biological activity and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been shown to possess antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the thiophene group may enhance these effects due to its electron-donating properties.
Anticancer Potential
Thiazole derivatives are extensively studied for their anticancer properties. The ability of this compound to inhibit cancer cell proliferation has been noted in preliminary studies. Similar compounds have demonstrated efficacy against breast and colon cancer cell lines, suggesting that this compound could be further investigated for its potential as an anticancer agent .
Neuropharmacological Effects
Compounds featuring similar structural motifs have been explored for their neuropharmacological effects. The presence of the piperidine or piperazine derivatives in related compounds suggests potential applications in pain management and as analgesics. The interaction with opioid receptors could be a pathway worth investigating for this compound .
Comparative Biological Activities
| Compound Name | Structure Type | Activity | Reference |
|---|---|---|---|
| Thiazole Derivative A | Thiazole | Antibacterial | |
| Thiazole Derivative B | Thiazole | Anticancer (Breast) | |
| Thiazole Derivative C | Thiazole | Analgesic Potential |
Synthesis Pathways
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Hantzsch Synthesis | 3-chloro-2-methylphenylthiourea + 4-fluorophenacyl bromide | 65% |
| 2 | Coupling Reaction | Thiophene derivatives with thiazole intermediates | Variable |
Case Study 1: Antimicrobial Efficacy
A study conducted on thiazole derivatives demonstrated that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus. The study utilized disk diffusion methods to assess antimicrobial activity, revealing that modifications to the aromatic ring significantly influenced potency .
Case Study 2: Anticancer Activity
In vitro studies on thiazole-containing compounds showed promising results in inhibiting the growth of colon cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting the potential therapeutic role of such compounds in oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a broader class of 5-acylamino-1,3-thiazoles and related derivatives. Key structural analogs include:
- N-(2,4-diphenyl-1,3-thiazol-5-yl)propanamide (18a) : Lacks the thiophene and chloro-methylphenyl substituents but retains the phenyl-thiazole core. Demonstrates high synthetic yield (90%) .
- N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) : Features a furan substituent instead of thiophene and a fluorophenyl group. Exhibits potent KPNB1 inhibition and anticancer activity .
- 3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide: Incorporates a thiazolidinone ring with a chlorophenyl substituent, enhancing electrophilic reactivity .
The target compound’s unique combination of thiophene (electron-rich heterocycle) and 4-chloro-2-methylphenyl (lipophilic, sterically bulky group) may enhance binding affinity to hydrophobic enzyme pockets compared to simpler analogs .
Data Table: Key Structural Analogs and Properties
Notes
- Synthesis Challenges : The thiophene-thiazole linkage may require stringent temperature control to avoid side reactions, as seen in similar Hantzsch cyclizations .
- Biological Data Gap : While analogs show promise, the target compound’s specific activity requires empirical validation.
- Structural Optimization : Replacement of thiophene with furan (as in compound 31) could modulate electronic properties and solubility .
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of this compound to improve purity and yield?
Answer:
Synthetic optimization should focus on reaction conditions, catalyst selection, and purification techniques. For example, highlights three synthesis routes for a structurally related compound with varying purities (84%, 80%, 75%), suggesting that solvent choice, stoichiometric ratios, and recrystallization solvents (e.g., ethanol-DMF mixtures) critically influence purity . Additionally, emphasizes the use of dropwise addition of reagents (e.g., chloroacetyl chloride) at controlled temperatures (20–25°C) to minimize side reactions and improve yields . Post-synthesis purification via column chromatography or recrystallization, as described in (using ammonia for pH adjustment and DMSO/water mixtures), can further enhance purity .
Basic: How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
Answer:
- Nuclear Magnetic Resonance (NMR): provides ¹³C NMR data for a related compound, demonstrating the utility of chemical shifts to confirm substituent positions (e.g., thiophene and thiazole rings) and backbone connectivity .
- X-ray Crystallography: details single-crystal X-ray diffraction (SC-XRD) parameters (R factor = 0.043, data-to-parameter ratio = 18.5) for a thiadiazole analog, highlighting the importance of high-resolution data to resolve bond lengths and angles, particularly for stereochemical assignments .
Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
Answer:
Molecular docking and quantitative structure-activity relationship (QSAR) studies can identify critical pharmacophores. For instance, used molecular docking to prioritize derivatives of a triazole-thiadiazole hybrid for further study based on binding affinity predictions . notes that introducing lipophilic groups (e.g., trifluoromethyl) enhances metabolic stability and bioavailability, suggesting that substituents on the thiophene or thiazole rings could be modified to improve drug-like properties .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from assay variability or differing experimental conditions. A robust approach includes:
- Standardized Assays: Replicate studies under controlled conditions (e.g., cell lines, incubation times).
- Orthogonal Validation: Combine in vitro assays (e.g., enzyme inhibition) with in silico predictions (e.g., molecular dynamics simulations) to cross-validate results, as demonstrated in .
- Meta-Analysis: Compare crystallographic data (e.g., ’s bond angles) with computational models to identify structural factors influencing activity discrepancies .
Methodological: What steps ensure reproducibility in synthesizing and handling sensitive intermediates?
Answer:
- Standardized Protocols: Document reaction parameters (e.g., temperature, solvent ratios) rigorously, as seen in and .
- Analytical Monitoring: Use HPLC (≥98% purity criteria, per ) and TLC to track intermediate stability .
- Safety Protocols: Follow guidelines in and for handling moisture-sensitive or toxic intermediates, including PPE (gloves, masks) and inert atmosphere techniques .
Advanced: How can researchers analyze the compound’s stability under varying storage and experimental conditions?
Answer:
- Thermogravimetric Analysis (TGA): Assess thermal degradation profiles.
- Spectroscopic Stability Studies: Monitor UV-Vis or IR spectral changes under stress conditions (e.g., light, humidity) .
- Accelerated Stability Testing: Store samples at elevated temperatures (40–60°C) and analyze degradation products via LC-MS, as suggested in ’s storage guidelines .
Advanced: What computational tools are suitable for modeling this compound’s interactions with biological targets?
Answer:
- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite can predict binding modes to enzymes/receptors, as applied in .
- Molecular Dynamics (MD): GROMACS or AMBER simulations can assess conformational stability in solvated environments, leveraging crystallographic data (e.g., ) for force field parameterization .
- Quantum Mechanical Calculations: Gaussian or ORCA can optimize electronic properties (e.g., charge distribution on the thiophene ring) to explain reactivity trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
